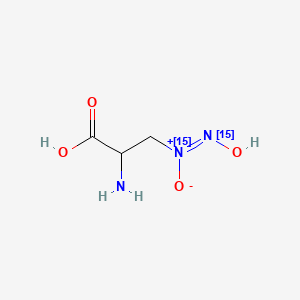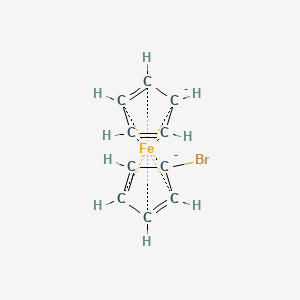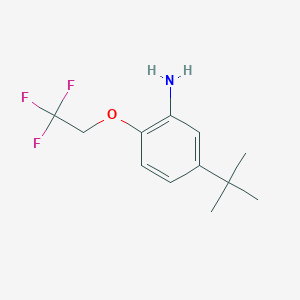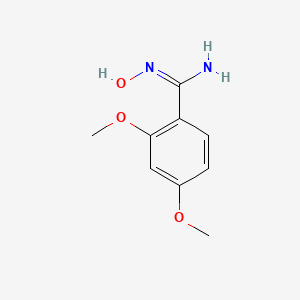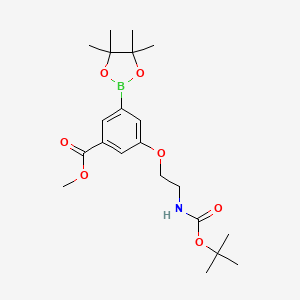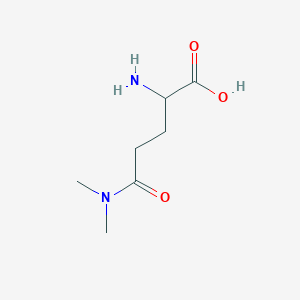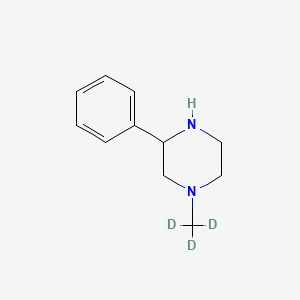
Acridin-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-Acridin-4-yl-methylamine is a chemical compound with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including medicinal chemistry, material sciences, and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Acridin-4-yl-methylamine typically involves the reaction of acridine derivatives with appropriate amine reagents. One common method includes the Ullmann condensation of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 6,9-dichloro-2-methoxyacridine. This intermediate is then reacted with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to form the desired product .
Industrial Production Methods
Industrial production methods for C-Acridin-4-yl-methylamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
C-Acridin-4-yl-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted acridine derivatives .
Scientific Research Applications
C-Acridin-4-yl-methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies involving DNA and related enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent materials and as a component in organoelectronic devices
Mechanism of Action
The primary mechanism of action of C-Acridin-4-yl-methylamine involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its wide range of applications in medicinal chemistry and material sciences.
Acridone: A functional analogue of acridine with similar applications but differing in its chemical structure.
Quinacrine: A derivative of acridine used as an antimalarial and anticancer agent.
Thiazacridine: Another derivative with potential anticancer properties.
Uniqueness
C-Acridin-4-yl-methylamine is unique due to its specific substitution pattern, which enhances its ability to intercalate DNA and its potential therapeutic applications. Its unique structure also allows for the development of fluorescent materials and organoelectronic devices .
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
acridin-4-ylmethanamine |
InChI |
InChI=1S/C14H12N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-8H,9,15H2 |
InChI Key |
OSJVHCZPJUDEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


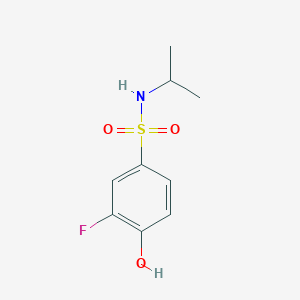
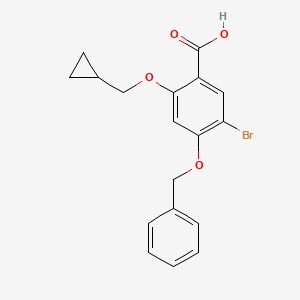

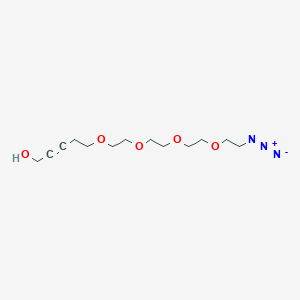

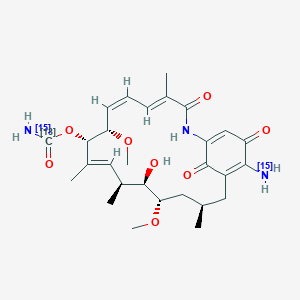
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)
